Rolapitant hydrochloride anhydrous

説明

Rolapitant hydrochloride hydrate is a hydrate that is the monohydrate form of rolapitant hydrochloride. Used for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It contains a rolapitant hydrochloride (anhydrous).

Rolapitant Hydrochloride is the hydrochloride salt form of rolapitant, an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor) antagonist with potential antiemetic activity. Upon oral administration, rolapitant competitively binds to and blocks the activity of the NK1-receptor in the central nervous system, thereby inhibiting the binding of the endogenous ligand, substance P (SP). This may prevent both SP-induced emesis and chemotherapy-induced nausea and vomiting (CINV). The interaction of SP with the NK1-receptor plays a key role in the induction of nausea and vomiting caused by emetogenic cancer chemotherapy. Compared to other NK1-receptor antagonists, rolapitant has both a more rapid onset of action and a much longer half-life.

See also: Rolapitant (has active moiety).

作用機序

Rolapitant hydrochloride, also known as Rolapitant hydrochloride anhydrous, UNII-J7Z9DBN8J0, J7Z9DBN8J0, or Rolapitant (hydrochloride), is a potent and highly selective neurokinin-1 (NK-1) receptor antagonist .

Target of Action

The primary target of Rolapitant is the Neurokinin-1 Receptor (NK1R) . NK1 receptors are primarily located in the gut and central nervous system . They play a crucial role in mediating nausea and vomiting, particularly in response to chemotherapy .

Mode of Action

Rolapitant works by blocking Substance P , a natural substance in the brain that causes nausea and vomiting, from interacting with NK-1 receptors . This interaction prevents late-phase chemotherapy-induced nausea and vomiting (CINV) .

Biochemical Pathways

The action of Rolapitant affects the neurokinin-1 and Substance P pathway . By blocking Substance P from interacting with NK-1 receptors, Rolapitant prevents the activation of this pathway, thereby preventing nausea and vomiting .

Pharmacokinetics

Rolapitant is metabolized primarily by the Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 . It has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy .

Result of Action

The result of Rolapitant’s action is the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy . By blocking the interaction of Substance P with NK-1 receptors, Rolapitant effectively prevents the onset of these symptoms .

Action Environment

The action of Rolapitant is influenced by the environment within the gut and central nervous system, where NK1 receptors are primarily located . The efficacy of Rolapitant may also be influenced by the specific chemotherapy regimen used, as different regimens can have varying effects on the release of Substance P .

生化学分析

Biochemical Properties

Rolapitant hydrochloride anhydrous plays a crucial role in biochemical reactions by inhibiting the NK-1 receptorBy blocking substance P from interacting with NK-1 receptors, this compound prevents the activation of these receptors, which are involved in the emetic response . Unlike other NK-1 receptor antagonists, this compound does not inhibit the cytochrome P450 enzyme CYP3A4, which is significant for its metabolic stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by preventing the activation of NK-1 receptors, which are involved in cell signaling pathways related to nausea and vomiting. This inhibition affects gene expression and cellular metabolism by blocking the downstream effects of substance P binding to NK-1 receptors . The compound’s ability to cross the blood-brain barrier allows it to act on central nervous system receptors, further enhancing its antiemetic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NK-1 receptor, preventing substance P from interacting with this receptor. This inhibition blocks the emetic signaling pathway, which is mediated by the binding of substance P to NK-1 receptors in the gut and central nervous system . The compound’s long elimination half-life allows it to provide prolonged protection against CINV, making it effective for both acute and delayed phases of nausea and vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and prolonged effects over time. Its long elimination half-life ensures that a single dose can provide protection against CINV for up to 120 hours post-chemotherapy . Studies have demonstrated that the compound remains effective in preventing nausea and vomiting over multiple cycles of chemotherapy, indicating its long-term stability and efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that the compound is effective at low doses in preventing emesis in ferrets, with a minimal effective dose of 0.1 mg/kg . Higher doses have been associated with increased efficacy, but also with potential adverse effects such as impaired sexual development and fertility in juvenile rats . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 into its major active metabolite, C4-pyrrolidinyl hydroxylated rolapitant (M19) . This metabolite accounts for approximately 50% of the compound’s exposure in plasma. The metabolic pathway involves hydroxylation, which enhances the compound’s bioavailability and prolongs its half-life .

Transport and Distribution

This compound is widely distributed within cells and tissues, with a large apparent volume of distribution . It is 99.8% bound to human plasma proteins, which facilitates its transport and distribution throughout the body . The compound’s ability to cross the blood-brain barrier allows it to act on central nervous system receptors, enhancing its antiemetic effects .

Subcellular Localization

The subcellular localization of this compound involves its interaction with NK-1 receptors in the gut and central nervous system . By blocking substance P from binding to these receptors, the compound prevents the activation of emetic signaling pathways. This localization is crucial for its efficacy in preventing CINV .

生物活性

Rolapitant hydrochloride anhydrous is a potent, highly selective neurokinin-1 (NK-1) receptor antagonist primarily used for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). This article provides a comprehensive overview of its biological activity, pharmacokinetics, and safety profile, supported by relevant research findings and case studies.

Rolapitant exerts its effects by blocking the NK-1 receptors in the central nervous system (CNS) and gastrointestinal tract. These receptors are activated by substance P, a neuropeptide involved in the emetic response. By inhibiting this pathway, rolapitant effectively reduces the incidence of nausea and vomiting associated with chemotherapy treatments, particularly those that are highly or moderately emetogenic .

Pharmacokinetics

Rolapitant is characterized by its long half-life and extensive plasma protein binding. Key pharmacokinetic parameters include:

- Absorption : Rolapitant is rapidly absorbed from the gastrointestinal tract with no significant first-pass metabolism.

- Peak Plasma Concentration : Achieved approximately 4 hours post-administration.

- Half-Life : Approximately 169 to 183 hours, allowing for sustained NK-1 receptor occupancy .

- Metabolism : Primarily metabolized by CYP3A4, leading to the formation of an active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant) .

- Excretion : Excreted mainly via feces (52–89%) and urine (9–20%) as inactive metabolites .

Efficacy in CINV Prevention

Clinical studies have demonstrated rolapitant's efficacy in preventing CINV. In a randomized trial involving patients undergoing chemotherapy, rolapitant significantly reduced the incidence of delayed nausea compared to placebo. The results indicated that a single dose could provide protection for up to 120 hours post-chemotherapy .

Case Studies

-

Study on Morphological Effects :

A study conducted on developing chick embryos revealed that high doses of rolapitant resulted in significant morphological and skeletal abnormalities. This raises concerns about potential teratogenic effects in humans, particularly when administered at elevated doses . -

Drug Interaction Studies :

Research has shown that rolapitant can significantly increase the systemic exposure of co-administered drugs like dextromethorphan. This interaction highlights the importance of monitoring patients for adverse reactions when rolapitant is used alongside other medications metabolized by CYP2D6 .

Toxicity and Side Effects

While rolapitant is generally well-tolerated, it can exhibit toxic effects at high doses. The aforementioned study on chick embryos indicated increased mortality rates and significant skeletal anomalies with higher doses of rolapitant. These findings suggest that while rolapitant is effective for CINV prevention, careful consideration of dosing is crucial to minimize potential risks .

Genotoxicity Studies

In non-clinical evaluations, rolapitant did not demonstrate genotoxic effects in standard assays such as the Ames test or chromosome aberration tests in human lymphocytes. This suggests a favorable safety profile concerning genetic toxicity .

特性

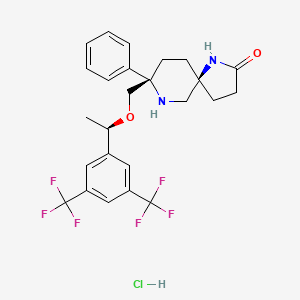

IUPAC Name |

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWMYVDLCUBQX-WVZIYJGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238570 | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914462-92-3 | |

| Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914462-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolapitant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLAPITANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。